Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
Overview
Description
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[222]Octane-2,3-Dicarboxylate is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a keto group within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a series of cyclization reactions.
Introduction of Functional Groups:
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate: This compound has a similar bicyclic structure but differs in the presence of a benzyl group and a hydroxyl group.
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Hydroxy-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid: This compound features a tert-butoxycarbonyl group and a hydroxyl group, making it structurally similar but functionally distinct.
Uniqueness
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate is unique due to its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9?,10?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIYGMRWBFMTP-CBINBANVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CCC(N1C(=O)OC(C)(C)C)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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